2-Oxabicyclo[2.2.1]heptan-5-one
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Overview
Description
2-Oxabicyclo[2.2.1]heptan-5-one, also known as 7-oxabicyclo[2.2.1]heptan-5-one, is a bicyclic organic compound that features a unique structure with an oxygen bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-Oxabicyclo[2.2.1]heptan-5-one involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction produces 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes, which can be further processed to obtain the desired compound . Another approach includes the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be isomerized into the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of high-pressure reactors and efficient catalysts can enhance the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.1]heptan-5-one undergoes various chemical reactions, including:
Reduction: Reductive ring-opening reactions can be performed using metal hydrides to yield different products.
Substitution: Nucleophilic substitution reactions can occur at the ethereal bridge, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA) are used for Baeyer-Villiger oxidation.
Reduction: Metal hydrides like lithium aluminum hydride (LiAlH4) are employed for reductive ring-opening.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted oxanorbornane derivatives.
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-5-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-5-one involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes such as phosphatases by binding to their active sites and disrupting their function . The compound’s unique structure allows it to engage in specific interactions with biological molecules, leading to its observed effects .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.1]heptan-5-one can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the ketone functional group, resulting in different chemical properties and reactivity.
2-Azabicyclo[2.2.1]heptane: This nitrogen-containing analog exhibits distinct reactivity and applications due to the presence of the nitrogen atom.
5-Isopropenyl-2-methyl-7-oxabicyclo[4.1.0]heptan-2-ol:
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it a valuable compound for various applications.
Properties
CAS No. |
111292-40-1 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-5-one |
InChI |
InChI=1S/C6H8O2/c7-6-2-5-1-4(6)3-8-5/h4-5H,1-3H2 |
InChI Key |
MHQWNOCGIPVYED-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1CO2 |
Origin of Product |
United States |
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